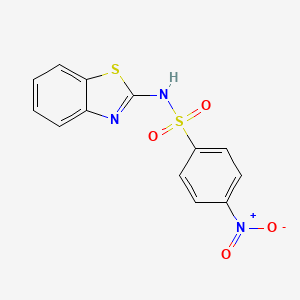

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-16(18)9-5-7-10(8-6-9)22(19,20)15-13-14-11-3-1-2-4-12(11)21-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLKFSPZQDGDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The benzothiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Reduction: 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide is its antimicrobial properties . Research has demonstrated that derivatives of benzothiazole, including this sulfonamide, exhibit potent activity against a range of bacterial and fungal strains.

Case Study: Antibacterial Evaluation

A study evaluated the antimicrobial activity of several benzothiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed significant inhibition against various pathogens, suggesting its potential as an antibacterial agent .

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 14 mm |

Anticancer Potential

This compound has been investigated for its anticancer properties . Compounds containing benzothiazole moieties have shown promising results in inhibiting tumor cell proliferation.

Case Study: Antitumor Activity

A series of studies have reported that benzothiazole derivatives can act as potent antitumor agents. For instance, one research highlighted the effectiveness of these compounds in reducing tumor size in xenograft models . The mechanism appears to involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity , making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Evaluation

In a study assessing the anti-inflammatory effects of various benzothiazole derivatives, this compound was found to significantly reduce inflammation in animal models induced by carrageenan . This suggests its potential use in managing conditions like arthritis.

Neuroprotective Properties

Recent research has begun to explore the neuroprotective effects of this compound.

Case Study: Neuroprotection Against Aggregation

Studies focusing on neurodegenerative diseases have shown that this compound can inhibit protein aggregation associated with conditions like Alzheimer's disease. The compound demonstrated a capacity to prevent tau and alpha-synuclein fibril formation, which are critical in the pathology of these diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity.

Synthetic Pathway Overview

The synthesis typically includes:

- Formation of the benzothiazole ring.

- Introduction of the nitro group.

- Sulfonamide formation through reaction with sulfonyl chlorides.

This synthetic flexibility allows for structural modifications that can enhance biological activity or alter pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and disrupting folate synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

N-(1,3-benzothiazol-2-yl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.

N-(1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, while the sulfonamide group can interact with bacterial enzymes, making this compound a versatile candidate for various applications in medicinal chemistry and biological research .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety linked to a nitrobenzenesulfonamide group. The presence of both the nitro and sulfonamide groups contributes to its unique reactivity and biological activity.

Synthesis Steps:

- Formation of Benzothiazole: The initial step involves synthesizing the benzothiazole core through cyclization reactions.

- Nitration: The introduction of the nitro group is typically achieved via electrophilic aromatic substitution.

- Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride with an amine to form the sulfonamide linkage.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported its effectiveness in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) assays indicating potent antibacterial properties against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 128 |

Cholesterol Regulation

Research has indicated that this compound may play a role in cholesterol metabolism by upregulating ATP-binding cassette transporter A1 (ABCA1) expression in cellular models. This regulation is crucial for promoting cholesterol efflux from macrophages, which is beneficial for cardiovascular health .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation markers in various models, suggesting its utility in treating inflammatory conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Geronikaki et al. evaluated a series of benzothiazole derivatives, including this compound, against a panel of microbial strains. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested .

Case Study 2: Cholesterol Efflux

In cellular studies involving macrophages, the compound was found to significantly enhance ABCA1 expression levels. This finding suggests its potential application in therapies aimed at managing hyperlipidemia and related cardiovascular diseases .

The biological activity of this compound can be attributed to its structural features:

- Nitro Group: Can undergo reduction to form reactive intermediates that may interact with bacterial enzymes.

- Sulfonamide Group: Interacts with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sulfonylation reactions. For example, coupling 4-nitrobenzenesulfonyl chloride with 2-aminobenzothiazole derivatives under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Critical parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios . Purification often involves column chromatography (e.g., silica gel with gradients of pentane/ethyl acetate/dichloromethane) to isolate the product, as demonstrated in analogous sulfonamide syntheses .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodology : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Validation tools such as PLATON check for geometric anomalies, while R-factors (e.g., R1 < 0.05) and residual electron density maps ensure accuracy. Disordered regions (e.g., nitro group conformers) require constrained refinement .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals indicate successful synthesis?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons in the benzothiazole (δ 7.2–8.5 ppm) and nitrobenzenesulfonamide (δ 8.0–8.5 ppm) moieties confirm connectivity. The sulfonamide NH appears as a broad singlet (δ ~10–12 ppm) .

- IR : Stretching vibrations for sulfonamide (SO₂, ~1350 cm⁻¹) and nitro groups (NO₂, ~1520 cm⁻¹) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) match the molecular formula (C₁₃H₁₀N₃O₄S₂) .

Q. What are the primary biological targets investigated for this compound in academic research?

- Methodology : Studies focus on enzyme inhibition (e.g., 12-lipoxygenase (12-LOX) in ) and receptor modulation (e.g., RGS4 in ). Assays include enzymatic activity inhibition (IC₅₀ determination via fluorometric/colorimetric methods) and cellular viability tests (e.g., MTT assays) .

Advanced Research Questions

Q. How can isomerism or polymorphism in this compound affect experimental outcomes, and what strategies mitigate these issues?

- Methodology : Cis/trans isomerism (e.g., sulfonamide conformation) or polymorphism can alter solubility and bioactivity. Techniques include:

- Chromatography : Reverse-phase HPLC to separate isomers .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions .

- Crystallization : Solvent screening (e.g., DMF/water vs. EtOH/water) to isolate stable forms .

Q. What computational approaches are used to predict the binding affinity and mechanism of action of this compound with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts interactions with active sites (e.g., 12-LOX in ML355 studies). Key parameters include binding energy (ΔG) and hydrogen-bonding networks .

- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over time (e.g., RMSD analysis) .

- QSAR : Quantitative structure-activity relationship models link substituent effects (e.g., nitro group position) to inhibitory potency .

Q. How do conflicting bioactivity results arise in studies of this compound, and how can researchers resolve such discrepancies?

- Methodology : Contradictions may stem from assay conditions (e.g., pH, serum proteins) or impurity profiles. Solutions include:

- Reproducibility Checks : Independent synthesis and purity validation (HPLC >95%) .

- Standardized Assays : Use of reference inhibitors (e.g., baicalein for 12-LOX) and controlled buffer systems .

- Meta-Analysis : Cross-study comparison of IC₅₀ values under identical conditions .

Q. What advanced techniques are employed to study the compound's reactivity in catalytic or photochemical applications?

- Methodology :

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior (e.g., nitro group reduction potentials) .

- Photostability Studies : UV-Vis spectroscopy under controlled light exposure to evaluate degradation pathways .

- Catalytic Screening : Testing in cross-coupling reactions (e.g., Pd-mediated arylations) to explore synthetic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.